Cas no 2229314-18-3 (methyl 3-amino-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoate)
methyl 3-amino-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoate
- EN300-1731181
- 2229314-18-3
- methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate
-
- Inchi: 1S/C9H11N5O2/c1-16-9(15)6(3-10)5-2-7-8(11-4-5)13-14-12-7/h2,4,6H,3,10H2,1H3,(H,11,12,13,14)
- InChI Key: GXHCPSQVPAEZGU-UHFFFAOYSA-N
- SMILES: O(C)C(C(CN)C1C=NC2C(C=1)=NNN=2)=O
Computed Properties
- Exact Mass: 221.09127461g/mol
- Monoisotopic Mass: 221.09127461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 107Ų
methyl 3-amino-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731181-0.05g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 0.05g |
$1737.0 | 2023-09-20 | ||
| Enamine | EN300-1731181-0.1g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 0.1g |
$1819.0 | 2023-09-20 | ||
| Enamine | EN300-1731181-0.25g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 0.25g |
$1902.0 | 2023-09-20 | ||
| Enamine | EN300-1731181-0.5g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 0.5g |
$1984.0 | 2023-09-20 | ||
| Enamine | EN300-1731181-1.0g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 1g |
$2068.0 | 2023-06-04 | ||
| Enamine | EN300-1731181-2.5g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 2.5g |
$4052.0 | 2023-09-20 | ||
| Enamine | EN300-1731181-5.0g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 5g |
$5995.0 | 2023-06-04 | ||
| Enamine | EN300-1731181-10.0g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 10g |
$8889.0 | 2023-06-04 | ||
| Enamine | EN300-1731181-1g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 1g |
$2068.0 | 2023-09-20 | ||
| Enamine | EN300-1731181-5g |
methyl 3-amino-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanoate |
2229314-18-3 | 5g |
$5995.0 | 2023-09-20 |
methyl 3-amino-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on methyl 3-amino-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoate
Comprehensive Overview of Methyl 3-amino-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propanoate (CAS No. 2229314-18-3)
The compound methyl 3-amino-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propanoate (CAS No. 2229314-18-3) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a triazolopyridine core, makes it a valuable intermediate in the synthesis of novel therapeutic agents. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzyme inhibition and modulating protein-protein interactions.
In recent years, the demand for heterocyclic compounds like methyl 3-amino-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propanoate has surged due to their versatility in medicinal chemistry. The triazolo[4,5-b]pyridine moiety is known for its bioisosteric properties, often serving as a surrogate for purine bases in drug design. This has led to increased searches for "triazolopyridine derivatives" and "CAS 2229314-18-3 applications" in scientific databases and AI-driven research tools.
One of the key advantages of methyl 3-amino-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propanoate is its compatibility with modern synthetic techniques such as click chemistry and microwave-assisted synthesis. These methods align with the growing trend toward sustainable and efficient chemical processes, a topic frequently searched as "green chemistry in drug synthesis." The compound's ester group also allows for further functionalization, making it a versatile building block for high-throughput screening libraries.
The pharmacological potential of CAS 2229314-18-3 is another area of intense exploration. Preliminary studies suggest its relevance in kinase inhibition, a hot topic in oncology research. Searches for "kinase inhibitors 2024" and "new cancer drug targets" often highlight the need for innovative scaffolds like triazolopyridines. Additionally, its amino acid ester structure opens doors to peptide mimetics, a field gaining traction in neurodegenerative disease research.
From a commercial perspective, methyl 3-amino-2-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propanoate is available in limited quantities, primarily for research purposes. Suppliers often list it under keywords like "rare chemical intermediates" or "custom synthesis building blocks." Its stability under standard laboratory conditions (room temperature, inert atmosphere) makes it a practical choice for academic and industrial labs alike.
In conclusion, CAS 2229314-18-3 represents a compelling case study in the intersection of structural complexity and therapeutic potential. As AI-assisted drug discovery accelerates, compounds with such multifunctional architectures will likely dominate searches for "next-generation drug candidates." Future research may uncover additional roles in bioconjugation or prodrug development, further solidifying its place in modern chemistry.
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